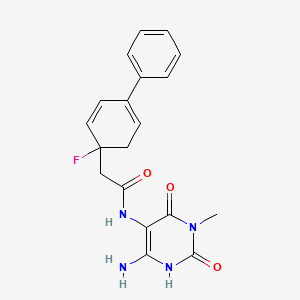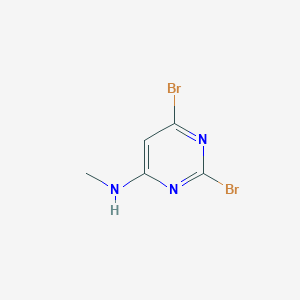
2,6-dibromo-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C5H5Br2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-N-methylpyrimidin-4-amine typically involves the bromination of N-methylpyrimidin-4-amine. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of N-methylpyrimidin-4-amine derivatives with various functional groups.
Oxidation: Formation of N-methylpyrimidin-4-amine N-oxide.
Reduction: Formation of N-methylpyrimidin-4-amine or debrominated derivatives.
Scientific Research Applications
2,6-Dibromo-N-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dibromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrimidine ring structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-N,N-dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,6-Dichloro-N-methylpyrimidin-4-amine: Similar but with chlorine atoms instead of bromine.
4-Amino-2,6-dibromopyridine: Similar but with an amino group at position 4 and a pyridine ring.
Uniqueness
2,6-Dibromo-N-methylpyrimidin-4-amine is unique due to the presence of bromine atoms at specific positions on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. Its methyl group at the nitrogen atom also contributes to its unique properties compared to other similar compounds.
Properties
Molecular Formula |
C5H5Br2N3 |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
2,6-dibromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H5Br2N3/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H,8,9,10) |
InChI Key |
UMUOUCLHEMOZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



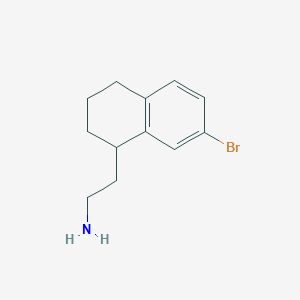

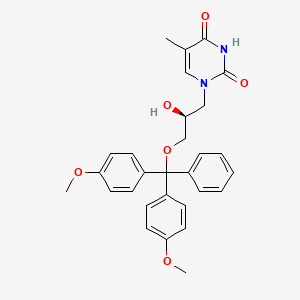
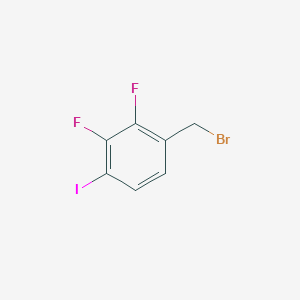
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
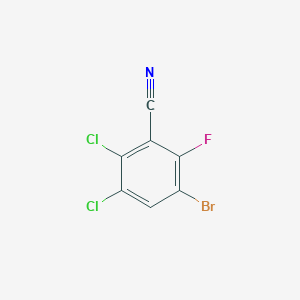
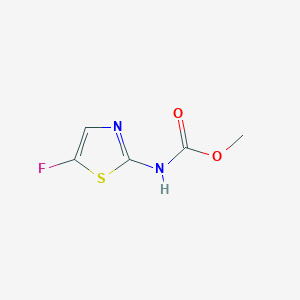
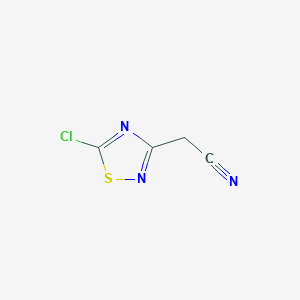
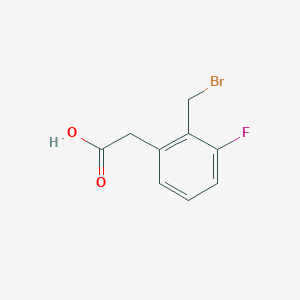
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)


